molecular formula C5H8N2O3 B14414877 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 86354-17-8

5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B14414877
CAS No.: 86354-17-8
M. Wt: 144.13 g/mol
InChI Key: UYYZJVVRHLNEBB-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxypropan-2-yl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions, including temperature, pressure, and solvent selection, to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxadiazole products.

    Substitution: The hydroxypropan-2-yl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The hydroxypropan-2-yl group plays a crucial role in binding to the active sites of target proteins, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be compared with other similar compounds, such as:

    5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazol-3(2H)-one: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.

    5-(2-Hydroxypropan-2-yl)-1,3,4-thiadiazol-2(3H)-one: This compound contains a sulfur atom instead of an oxygen atom in the ring, leading to different chemical properties.

    5-(2-Hydroxypropan-2-yl)-1,3,4-triazol-2(3H)-one: This compound has an additional nitrogen atom in the ring, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

86354-17-8

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C5H8N2O3/c1-5(2,9)3-6-7-4(8)10-3/h9H,1-2H3,(H,7,8)

InChI Key

UYYZJVVRHLNEBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NNC(=O)O1)O

Origin of Product

United States

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